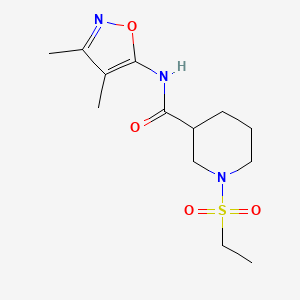
N-(3,4-dimethyl-1,2-oxazol-5-yl)-1-ethylsulfonylpiperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethyl-1,2-oxazol-5-yl)-1-ethylsulfonylpiperidine-3-carboxamide is a complex organic compound that features a piperidine ring substituted with an ethylsulfonyl group and a carboxamide group The compound also contains a 1,2-oxazole ring with dimethyl substitutions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethyl-1,2-oxazol-5-yl)-1-ethylsulfonylpiperidine-3-carboxamide typically involves multiple steps, starting with the preparation of the 1,2-oxazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The piperidine ring is then introduced, followed by the addition of the ethylsulfonyl and carboxamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
N-(3,4-dimethyl-1,2-oxazol-5-yl)-1-ethylsulfonylpiperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.
Aplicaciones Científicas De Investigación
N-(3,4-dimethyl-1,2-oxazol-5-yl)-1-ethylsulfonylpiperidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections or inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of N-(3,4-dimethyl-1,2-oxazol-5-yl)-1-ethylsulfonylpiperidine-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it could interfere with bacterial cell wall synthesis or modulate immune responses. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Sulfisoxazole: Contains a similar 1,2-oxazole ring and is used as an antimicrobial agent.
Sulfamethoxazole: Another sulfonamide with a similar structure, used in combination with trimethoprim for bacterial infections.
Sulfadiazine: Features a sulfonamide group and is used in the treatment of toxoplasmosis.
Uniqueness
N-(3,4-dimethyl-1,2-oxazol-5-yl)-1-ethylsulfonylpiperidine-3-carboxamide is unique due to its specific combination of functional groups and ring structures. This uniqueness may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
N-(3,4-dimethyl-1,2-oxazol-5-yl)-1-ethylsulfonylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O4S/c1-4-21(18,19)16-7-5-6-11(8-16)12(17)14-13-9(2)10(3)15-20-13/h11H,4-8H2,1-3H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSMQASDBXPCBNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC(C1)C(=O)NC2=C(C(=NO2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-{[(3,4-DIMETHYLANILINO)CARBONYL]AMINO}BENZAMIDE](/img/structure/B5434629.png)
![N-[3-(3-bromophenyl)-2-(2-furoylamino)acryloyl]alanine](/img/structure/B5434635.png)
![2-[2-(4-morpholinylcarbonyl)phenyl]-1H-benzimidazole](/img/structure/B5434644.png)
![4-fluoro-N-(3-{N-[5-(1H-pyrazol-1-ylmethyl)-2-furoyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B5434648.png)
![2,4,6-trimethyl-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5434654.png)


![N-[2-(4-chlorophenoxy)ethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B5434684.png)
![1-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-ol](/img/structure/B5434687.png)
![5-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1-(2-FLUOROPHENYL)-1H-1,2,3,4-TETRAZOLE](/img/structure/B5434693.png)
![ETHYL 2-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}ACETAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B5434701.png)
![2-(1-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-pyrazol-4-yl)ethanol](/img/structure/B5434707.png)
![3-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5434715.png)

